Product packaging for 3-Chloro-2-(2,4-difluorophenoxy)aniline(Cat. No.:)

3-Chloro-2-(2,4-difluorophenoxy)aniline

Cat. No.: B12347947
M. Wt: 255.65 g/mol
InChI Key: WUJPUXDXGVFFCL-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-difluorophenoxy)aniline is a halogen-substituted aniline derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . Its molecular structure, featuring an aniline core linked to a 2,4-difluorophenoxy group via an ether bond and a chlorine atom at the meta position, makes it a valuable scaffold for constructing more complex molecules . In scientific research, this compound is primarily utilized as a key precursor in nucleophilic aromatic substitution reactions and other chemical transformations to develop novel chemical entities . Studies indicate it has potential as a model compound for investigating the interactions of halogenated aromatic compounds with biological systems, and it has been shown to modulate enzymatic activity and receptor signaling pathways . Research into its biological activity has demonstrated significant antimicrobial properties, with inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli , and it has also exhibited cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in anticancer agent development . The mechanism of action for its observed biological activities is believed to involve the binding to specific enzymes and receptors, with the halogen atoms enhancing binding affinity and specificity to modulate their function . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . ⚠️ Missing Information Alert : The search results did not contain a specific CAS Number for the free base compound "this compound." It is often listed as the hydrochloride salt (CAS 1185304-37-3) . Please verify the correct CAS for the specific form you are supplying.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClF2NO B12347947 3-Chloro-2-(2,4-difluorophenoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8ClF2NO

Molecular Weight

255.65 g/mol

IUPAC Name

3-chloro-2-(2,4-difluorophenoxy)aniline

InChI

InChI=1S/C12H8ClF2NO/c13-8-2-1-3-10(16)12(8)17-11-5-4-7(14)6-9(11)15/h1-6H,16H2

InChI Key

WUJPUXDXGVFFCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)F)F)N

Origin of Product

United States

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of magnetically active nuclei within a molecule. A complete NMR analysis for 3-Chloro-2-(2,4-difluorophenoxy)aniline would require a suite of experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Aromatic and Aliphatic Protons

¹H NMR spectroscopy would be essential to identify the chemical shifts and coupling constants of the protons on the two aromatic rings. The protons on the aniline (B41778) ring and the difluorophenoxy ring would exhibit distinct signals based on their neighboring substituents (chlorine, amino group, ether linkage, and fluorine atoms). The integration of these signals would confirm the number of protons in each environment. Without experimental data, a theoretical discussion of expected shifts and splitting patterns remains speculative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the 12 carbon atoms would be influenced by the attached atoms (H, Cl, F, N, O), providing critical information about the carbon skeleton. Carbons bonded to electronegative atoms like chlorine, fluorine, and oxygen would appear at characteristic downfield shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a crucial technique. It would show two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenoxy ring. The chemical shifts and the coupling constants (both H-F and F-F couplings) would provide definitive evidence of their positions and electronic environments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are necessary to piece together the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would be vital for connecting the fragments, showing correlations between protons and carbons over two to three bonds. This would be key to confirming the ether linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of atoms, helping to define the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₈ClF₂NO), HRMS would provide a mass measurement with high precision.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. Key fragmentation patterns would likely involve the cleavage of the ether bond and losses of small molecules or radicals, which would help to confirm the connectivity of the two aromatic rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Each functional group within a molecule exhibits characteristic vibrational frequencies, making these techniques powerful tools for structural confirmation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. libretexts.org For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. open.edu The analysis of an IR spectrum allows for the identification of specific bonds and functional groups.

For this compound, characteristic absorption bands would be expected for the amine (N-H), ether (C-O-C), chloro (C-Cl), and fluoro (C-F) functional groups, as well as for the aromatic rings.

Although experimental IR spectra for this compound are not publicly available, the expected vibrational modes can be predicted based on the functional groups present in its structure. The following table outlines the anticipated IR absorption regions for this molecule.

Interactive Data Table: Expected Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine (-NH₂) 3300-3500 Medium-Strong, two bands
Aromatic C-H Stretch Aromatic Rings 3000-3100 Medium-Weak
C-O-C Asymmetric Stretch Aryl Ether 1200-1275 Strong
C-O-C Symmetric Stretch Aryl Ether 1020-1075 Medium
C-F Stretch Aryl Fluoride 1100-1400 Strong
C-Cl Stretch Aryl Chloride 1000-1100 Medium
C=C Aromatic Ring Stretch Aromatic Rings 1450-1600 Medium-Weak, multiple bands
N-H Bend (Scissoring) Primary Amine (-NH₂) 1550-1650 Medium
Aromatic C-H Out-of-Plane Bend Substituted Benzene (B151609) 750-900 Strong

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. fiveable.memetrohm.com When photons interact with a molecule, a small fraction is scattered at a different frequency. This change in frequency, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. bruker.com A key selection rule for a vibrational mode to be Raman-active is that it must cause a change in the polarizability of the molecule. msu.edu

For this compound, Raman spectroscopy would be particularly useful for identifying vibrations that are weak or absent in the IR spectrum, such as certain symmetric stretches of the aromatic rings.

As with IR spectroscopy, specific experimental Raman data for this compound is not currently available. The table below illustrates the types of vibrational modes that would be expected in a Raman spectrum of this compound.

Interactive Data Table: Expected Raman Spectroscopy Data for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch Aromatic Rings 3000-3100 Strong
C=C Aromatic Ring Stretch Aromatic Rings 1580-1620 Strong
Ring Breathing Mode Substituted Benzene ~1000 Strong
C-O-C Symmetric Stretch Diaryl Ether 1020-1075 Medium
C-Cl Stretch Aryl Chloride 600-800 Strong
C-F Stretch Aryl Fluoride 1100-1400 Medium
N-H Stretch Primary Amine (-NH₂) 3300-3500 Weak

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. bu.eduazolifesciences.com By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. Key parameters that would be determined include:

Connectivity: The precise bonding arrangement of all atoms.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or van der Waals interactions.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If such data were available, it would be summarized in a table similar to the one below.

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

Parameter Description Expected Value/Information
Crystal System The basic geometric framework of the crystal lattice. e.g., Monoclinic, Orthorhombic
Space Group The symmetry elements of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. e.g., a = X Å, b = Y Å, c = Z Å, α = 90°, β = Y°, γ = 90°
Dihedral Angle The angle between the two aromatic rings. A specific numerical value in degrees, indicating the twist of the molecule.
Key Bond Lengths C-N, C-O, C-Cl, C-F bond distances. Precise values in Angstroms (Å).
Key Bond Angles C-O-C, C-C-Cl, C-C-F bond angles. Precise values in degrees (°).
Hydrogen Bonding Presence and geometry of any hydrogen bonds involving the -NH₂ group. Donor-acceptor distances and angles.

Reactivity Profiles and Mechanistic Investigations of 3 Chloro 2 2,4 Difluorophenoxy Aniline

Reactivity of the Aniline (B41778) Moiety in Electrophilic and Nucleophilic Reactions

The aniline moiety, characterized by the amino group attached to a benzene (B151609) ring, is central to the chemical behavior of the molecule. Its reactivity is significantly modulated by the presence of the adjacent chloro and difluorophenoxy substituents.

Aromatic Substitution Patterns on the Aniline Ring

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The 2,4-difluorophenoxy group is also deactivating due to the strong inductive effect of the fluorine atoms.

The directing effects of these substituents on the aniline ring are as follows:

Amino group (-NH₂): Strongly activating, ortho, para-directing.

Chloro group (-Cl): Deactivating, ortho, para-directing.

2,4-difluorophenoxy group (-O-Ar'): Deactivating, ortho, para-directing.

In 3-Chloro-2-(2,4-difluorophenoxy)aniline, the positions ortho and para to the strongly activating amino group are C4, and C6. The C2 position is blocked by the difluorophenoxy group and the C3 position is occupied by the chloro substituent. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The steric hindrance imposed by the bulky difluorophenoxy group at C2 may favor substitution at the less hindered C4 and C6 positions.

Position Directing Influence of -NH₂ Directing Influence of -Cl Directing Influence of -O-Ar' Predicted Outcome for EAS
C4para (activating)meta (deactivating)meta (deactivating)Favored
C5meta (deactivating)para (deactivating)ortho (deactivating)Disfavored
C6ortho (activating)ortho (deactivating)para (deactivating)Favored

Amine Functionalization: Acylation, Alkylation, and Derivatization Reactions

The primary amino group of this compound is a nucleophilic center and can readily undergo a variety of functionalization reactions.

Acylation: The reaction of the aniline with acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base leads to the formation of the corresponding N-acyl derivative. This reaction is often employed to protect the amino group or to reduce its activating effect in subsequent electrophilic aromatic substitution reactions. google.com

Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. The use of specific catalysts, such as cobalt-based metal-organic frameworks, has been shown to promote selective N-alkylation of anilines. researchgate.net

Derivatization: The amino group serves as a handle for a wide range of derivatization reactions. For instance, it can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which can then be subjected to various Sandmeyer reactions to introduce a wide array of functional groups.

Chemical Transformations Involving the Chlorinated Aromatic Nucleus

The chlorine atom on the aniline ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. Aromatic halides are typically resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. uni.lu In the case of this compound, the presence of the activating amino group further disfavors nucleophilic attack on the ring.

However, under forcing conditions or with the use of transition metal catalysts, the chlorine atom can be replaced. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of new carbon-nitrogen bonds by coupling aryl halides with amines. nih.govstudymind.co.uk Such a reaction could potentially be applied to this compound to introduce a different amino substituent at the C3 position.

Influence of the Difluorophenoxy Moiety on Molecular Reactivity

Electronic Effects of Fluorine Substituents on Aromatic Rings

Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack. However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect). While the inductive effect generally outweighs the resonance effect for halogens, the ability to donate electron density through resonance is what makes them ortho, para-directors. sigmaaldrich.com In the difluorophenoxy moiety, the two fluorine atoms significantly decrease the electron density of the phenoxy ring, which in turn influences the electronic character of the ether oxygen and its interaction with the aniline ring.

Potential for Fluorine-Mediated Reactions

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and as such, fluorine atoms are generally considered unreactive and are not good leaving groups in nucleophilic substitution reactions. However, recent advances in catalysis have demonstrated that C-F bond activation is possible, particularly with the use of transition metal complexes or strong Lewis acids. While there are no specific reports on fluorine-mediated reactions for this compound, the potential for such transformations exists under specialized conditions, which could open up new avenues for the functionalization of this molecule.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Thorough searches of scientific literature did not yield any specific kinetic or thermodynamic studies focused on this compound. Consequently, there is no published data regarding its reaction rates under various conditions, nor are there reports on its thermodynamic parameters such as enthalpy, entropy, or Gibbs free energy of formation or reaction.

Mechanistic investigations, which would typically involve identifying reaction intermediates and transition states through techniques like spectroscopy, isotopic labeling, and computational modeling, have not been reported for this compound. While the broader class of chloroanilines is known to undergo reactions such as oxidative deamination, the specific influence of the 2,4-difluorophenoxy substituent on the reaction mechanism of the aniline moiety remains uninvestigated.

Studies on the Stability and Degradation Pathways of the Compound in Controlled Environments

There are no specific studies available that detail the stability or degradation pathways of this compound in controlled environments. Research into its behavior under specific conditions such as hydrolysis, photolysis, or thermal stress has not been published.

General principles suggest that compounds with similar structures—chlorinated aromatic amines and diaryl ethers—can be susceptible to degradation through pathways like photolytic cleavage of the ether bond or microbial degradation involving hydroxylation and ring cleavage. However, without experimental data, the specific degradation products and the rate of degradation for this compound remain speculative.

The following table summarizes the lack of available data for the specified degradation studies:

Degradation Study TypeFindings for this compound
Hydrolysis No data available.
Photodegradation No data available.
Thermal Degradation No data available.
Biodegradation No data available.

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 2,4 Difluorophenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine molecular energies, structures, and various electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying medium to large-sized molecules like 3-Chloro-2-(2,4-difluorophenoxy)aniline.

A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For aniline (B41778) derivatives, a common and reliable approach involves using Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) combined with a comprehensive basis set such as 6-311++G(d,p). asianpubs.orgglobalresearchonline.net This level of theory is effective for calculating the equilibrium geometry, including critical bond lengths and angles that define the molecule's structure.

The following table presents a hypothetical set of optimized geometrical parameters for this compound, which would be typical output from a DFT calculation.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

Parameter Bond/Angle Hypothetical Value
Bond Length (Å) C-Cl 1.745
C-N (aniline) 1.390
C-O (ether link) 1.375
C-F (ortho) 1.350
C-F (para) 1.352
Bond Angle (°) C-C-Cl 120.5
C-C-O 118.9

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using empirical parameters derived from experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. globalresearchonline.netresearchgate.net While more computationally demanding than DFT, they can provide highly accurate predictions for molecular energies and are often used as benchmarks. These methods are particularly valuable for calculating precise spectroscopic data, such as nuclear quadrupole resonance (NQR) frequencies, which are sensitive to the electronic environment around specific nuclei like chlorine. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, can act as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties

Parameter Hypothetical Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.20

Note: The data in this table is illustrative and represents typical values that would be obtained from an FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent. ajchem-a.com

For a molecule like this compound, which has rotational freedom around the ether linkage and the C-N bond, MD simulations can explore its conformational landscape. This reveals the different spatial arrangements (conformers) the molecule can adopt and the energetic favorability of each, which is critical for understanding its biological activity and physical properties. Simulating the molecule in a solvent like water or an organic solvent also provides crucial information on solvation effects, which can significantly influence its preferred conformation and reactivity.

Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the full range of possible conformations, especially if high energy barriers separate them. Advanced sampling techniques like metadynamics and umbrella sampling are designed to overcome this limitation. These methods enhance the sampling of rare events by adding a history-dependent bias potential or applying a restraining potential, allowing for the efficient exploration of the entire free energy surface. The resulting free energy profiles provide quantitative data on the relative stability of different conformers and the energy barriers for transitioning between them.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic signatures of a molecule before it is synthesized or analyzed experimentally. This in silico prediction is invaluable for interpreting experimental spectra and confirming molecular structures.

DFT and ab initio calculations can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. asianpubs.org These calculations identify the fundamental vibrational modes, such as N-H stretching, C-Cl stretching, and aromatic ring vibrations. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors to improve agreement with experimental data. asianpubs.orgglobalresearchonline.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Hypothetical Calculated Frequency Hypothetical Scaled Frequency Hypothetical Experimental Frequency
N-H Asymmetric Stretch 3650 3475 3470
N-H Symmetric Stretch 3540 3370 3365
C-Cl Stretch 780 765 760

Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental results.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. researchgate.netshu.ac.uk These calculations provide insight into the electronic environment of each nucleus, aiding in the assignment of peaks in experimental NMR spectra. chemicalbook.com

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound at a molecular level is greatly enhanced by computational chemistry. Techniques such as Density Functional Theory (DFT) are pivotal in mapping the potential energy surfaces of reactions, identifying intermediates, and characterizing the transition states that govern reaction rates and pathways.

While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the methodologies can be understood from studies on related aniline and diaryl ether compounds. For instance, computational investigations into the electrophilic substitution reactions of anilines have detailed the influence of substituents on the regioselectivity and activation energies of these transformations. nih.govresearchgate.net

A hypothetical reaction, such as the further electrophilic aromatic substitution on one of the aromatic rings of this compound, can be computationally modeled. The process would involve:

Reactant and Product Optimization: The geometries of the reactants and potential products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are employed to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state is the correct one for the reaction of interest. mdpi.com

The energies obtained from these calculations allow for the determination of key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies. For example, in a hypothetical nitration reaction, DFT calculations could predict whether the nitro group would preferentially add to the aniline or the difluorophenoxy ring and at which position (ortho, meta, or para to existing substituents).

Below is an illustrative data table showcasing the type of information that would be generated from a DFT study on a hypothetical electrophilic bromination of this compound.

Stationary PointRelative Energy (kcal/mol)Number of Imaginary FrequenciesKey Geometric Parameters
Reactants0.000C-N bond length: 1.40 Å
Transition State 1 (ortho-attack on aniline ring)+15.21Forming C-Br bond: 2.25 Å
Intermediate 1-2.50C-Br bond length: 1.95 Å
Transition State 2 (para-attack on phenoxy ring)+18.71Forming C-Br bond: 2.30 Å
Intermediate 2-1.80C-Br bond length: 1.98 Å
Product (ortho-bromo derivative)-5.60C-Br bond length: 1.90 Å

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction of this compound are not publicly available.

Cheminformatics Approaches for Structural Clustering and Property Prediction

Cheminformatics provides a suite of computational tools to analyze and model the relationships between chemical structure and physical, chemical, and biological properties. For a molecule like this compound, these methods are invaluable for understanding its behavior in various systems and for designing new molecules with desired characteristics.

Structural Clustering:

In large chemical datasets, compounds can be grouped based on their structural similarity. This is crucial for identifying analogues and understanding structure-activity relationships (SAR). For a library of compounds including this compound, structural clustering would involve:

Descriptor Calculation: A set of numerical values, known as molecular descriptors, are calculated for each molecule. These can range from simple counts of atoms and bonds to complex 3D descriptors.

Similarity Metrics: A similarity metric, such as the Tanimoto coefficient, is used to quantify the structural similarity between pairs of molecules based on their descriptors.

Clustering Algorithms: Algorithms like hierarchical clustering or k-means clustering are then applied to group the molecules based on their pairwise similarities.

This would allow researchers to place this compound within a chemical space of related diaryl ethers or substituted anilines, helping to infer its properties based on the known properties of its cluster neighbors.

Property Prediction:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate molecular descriptors with experimental data. nih.govdoi.org These models can then be used to predict the properties of new or untested compounds like this compound.

The development of a QSAR/QSPR model for a class of compounds including this compound would typically follow these steps:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, toxicity, receptor binding affinity) is compiled.

Descriptor Calculation and Selection: A large number of molecular descriptors are calculated. Statistical methods are then used to select a subset of descriptors that are most relevant to the property being modeled. nih.gov

Model Building: A mathematical model is constructed using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability. doi.org

For this compound, such models could predict a range of properties. The table below illustrates the types of descriptors that might be used and the properties that could be predicted.

Descriptor TypeExample DescriptorsPredicted Property
1D DescriptorsMolecular Weight, Atom CountsBoiling Point, Density
2D DescriptorsTopological Polar Surface Area (TPSA), LogPAqueous Solubility, Membrane Permeability
3D DescriptorsMolecular Volume, Surface AreaReceptor Binding Affinity, Toxicity

This table provides examples of descriptor types and their potential applications in property prediction for illustrative purposes.

The application of these cheminformatics approaches can significantly accelerate the drug discovery and development process by prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

Structure Activity Relationships Sar and Ligand Design Principles Based on the 3 Chloro 2 2,4 Difluorophenoxy Aniline Scaffold

Systematic Exploration of Structural Analogues and Isosteres

Systematic modification of the three key components of the scaffold—the aniline (B41778) ring, the difluorophenoxy moiety, and the ether linkage—has been a primary strategy for optimizing ligand properties.

Modifications to the Aniline Ring System

The aniline ring serves as a critical anchor and point of interaction in many inhibitors. Variations in its substitution pattern can significantly impact binding affinity and selectivity.

Substituent Variations: The position and nature of substituents on the aniline ring are paramount. The chlorine atom at the 3-position and the ether linkage at the 2-position create a specific substitution pattern that orients the molecule within a binding pocket. Research into related diaryl ether systems, such as inhibitors of the enoyl-acyl carrier protein reductase (ENR), demonstrates that modifications to this ring system are a key area of inhibitor design. researchgate.net For instance, altering the electronic nature or size of the substituent at the 3-position (e.g., replacing chlorine with a methyl or cyano group) can modulate hydrogen bond interactions and van der Waals forces with the target protein.

Ring Size and Heterocyclic Analogues: While direct ring size changes to the aniline are uncommon, the replacement of the aniline ring with a bioisosteric heterocyclic system is a frequent strategy. For example, replacing the aniline with an indazole or pyrazole (B372694) can alter the hydrogen-bonding donor/acceptor pattern and improve properties. In the development of c-Jun N-terminal kinase (JNK) inhibitors, an initial pyrazole hit was evolved into a series of 1-aryl-1H-indazoles, demonstrating the utility of exploring different ring systems to enhance potency and selectivity. nih.gov

A hypothetical SAR exploration for the aniline ring is presented below, illustrating potential outcomes based on common medicinal chemistry strategies.

Aniline Ring Modification Rationale Potential Impact on Activity
Substituent Position Altering the chloro position from 3 to 4 or 5.May disrupt key hydrophobic or hydrogen bond interactions, likely reducing affinity.
Substituent Identity Replacing 3-chloro with 3-methyl, 3-methoxy, or 3-cyano.Modulates electronics and sterics; could enhance or decrease affinity depending on the pocket's properties.
Ring Bioisostere Replacing aniline with pyridine (B92270) or pyrimidine.Changes H-bond donor/acceptor profile and may improve solubility or metabolic stability.

Variations on the Difluorophenoxy Moiety

The 2,4-difluorophenoxy group often interacts with a "floor" or back-pocket region of a kinase or enzyme active site. Its modifications are critical for tuning selectivity and potency.

Halogen Positional Isomers: The placement of the fluorine atoms is not arbitrary. The 2,4-difluoro pattern is a common motif in kinase inhibitors as it can enhance binding affinity through favorable interactions and by influencing the pKa of the phenoxy ring. Moving the fluorines to other positions, such as a 3,5-difluoro arrangement, would significantly alter the molecule's electrostatic potential and its interactions with the protein, potentially leading to a loss of activity or a switch in target selectivity.

Alternative Heteroatom Substitutions: Replacing the fluorine atoms with other halogens (e.g., chlorine) or with small lipophilic groups (e.g., methyl, trifluoromethyl) is a standard approach to probe the steric and electronic limits of the binding pocket. A study on diaryl ether-based inhibitors for Pseudomonas aeruginosa FabV involved the synthesis of 44 compounds with variations on this "B-ring," leading to a potent inhibitor and highlighting the importance of iterative design on this moiety. researchgate.net

The table below outlines hypothetical modifications to the phenoxy moiety.

Phenoxy Moiety Modification Rationale Potential Impact on Activity
Halogen Position Shifting from 2,4-difluoro to 3,5-difluoro.Alters electrostatic potential and dipole moment, likely impacting affinity.
Halogen Identity Replacing fluorines with chlorines.Increases size and lipophilicity; may improve affinity if the pocket is accommodating.
Non-Halogen Substituents Replacing fluorines with methyl or cyano groups.Probes steric and electronic tolerance of the binding site.

Impact of the Ether Linkage on Molecular Conformation and Interaction

The ether linkage is not merely a passive spacer; it dictates the relative orientation of the two aromatic rings. This torsional angle is crucial for achieving the low-energy conformation required for optimal binding.

Conformational Control: The oxygen atom in the ether bond allows for significant rotational flexibility. This flexibility enables the molecule to adopt different conformations, but the bioactive conformation is the one that best fits the target's binding site. Studies on diaryl ether derivatives have shown that the introduction of the ether bond can cause a slight rotation of the aromatic rings relative to each other, influencing how the molecule occupies different sub-pockets within the active site. nih.gov

Fragment-Based Ligand Design (FBLD) Strategies Employing Related Fragments

Fragment-based ligand design (FBLD) is a powerful method for hit identification and lead optimization that starts with smaller, low-molecular-weight compounds (fragments) that bind weakly to the target. researchgate.net The 3-chloro-2-(2,4-difluorophenoxy)aniline scaffold can be deconstructed into key fragments for such an approach.

Fragment Growing and Linking Approaches for Enhanced Affinity

In an FBLD context, one could screen for fragments such as 3-chloroaniline (B41212) or 2,4-difluorophenol (B48109). Once a fragment is identified as a binder, two primary strategies are employed:

Fragment Growing: A validated fragment hit is extended by adding new functional groups, "growing" it into an adjacent empty pocket to form new interactions and increase affinity. For example, if 2,4-difluorophenol was identified as a hit, chemists could systematically add substituents at the 2-position to build towards the aniline ring of the full scaffold.

Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be connected with a chemical linker (like an ether bond) to create a single, high-affinity molecule. A minimalist approach to FBLD has shown that a vast number of kinase inhibitors can be described by a small basis set of common rings and linkers, validating the concept of assembling potent molecules from pre-validated fragments. nih.gov

Application of Ligand Efficiency Metrics in Scaffold Optimization

During the optimization process, it is crucial to ensure that gains in potency are not achieved at the expense of desirable physicochemical properties. Ligand efficiency (LE) metrics are essential for this purpose. researchgate.net

Ligand Efficiency (LE): This metric relates binding affinity (pIC₅₀ or pKᵢ) to the size of the molecule (typically the number of heavy, non-hydrogen atoms, HAC). It is calculated as: LE = -ΔG / HAC (where ΔG is the free energy of binding) A higher LE value (a common guideline is >0.3) indicates a more efficient binder. sciforschenonline.org Tracking LE helps control molecular size during optimization. nih.gov

For a scaffold like this compound, which is common in kinase inhibitor design, maintaining high LE and LLE values during the addition of substituents is critical for developing a successful drug candidate. acs.org

Metric Formula Purpose in Scaffold Optimization
Ligand Efficiency (LE) pIC₅₀ / Heavy Atom CountEnsures that increases in potency are proportional to the added molecular size. Guides efficient exploration of chemical space. nih.gov
Lipophilic Ligand Efficiency (LLE) pIC₅₀ - logPEnsures that potency gains are not solely due to increased lipophilicity, which can lead to poor drug properties. sciforschenonline.org

Computational Approaches in SAR Derivation and Predictive Modeling

The exploration of the this compound scaffold's potential in medicinal chemistry is significantly accelerated by computational methods. These in silico techniques provide a rational basis for understanding structure-activity relationships (SAR), designing novel ligands, and predicting their biological activities, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of the this compound scaffold, QSAR studies are instrumental in identifying the key molecular descriptors that govern their therapeutic effects. The development of a robust QSAR model involves the generation and selection of various descriptors and the application of statistical methods to create a predictive equation.

A hypothetical QSAR study on a series of this compound analogs might involve the following steps:

Data Set Preparation: A series of analogs would be synthesized by modifying the core scaffold. For instance, substitutions could be made on the aniline ring or the difluorophenoxy group. The biological activity of these compounds, such as the half-maximal inhibitory concentration (IC50), would be determined through in vitro assays.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building and Validation: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is developed. The predictive power of the model is assessed using internal and external validation methods.

An illustrative QSAR model for a series of hypothetical analogs could be represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(Dipole) + β3(ASA_H) + β4(LUMO)

Where:

pIC50 is the negative logarithm of the IC50 value.

LogP represents the lipophilicity of the compound.

Dipole is the dipole moment.

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

LUMO is the energy of the lowest unoccupied molecular orbital.

β0-β4 are the regression coefficients determined from the analysis.

The following interactive data table presents hypothetical data for a set of this compound analogs and their calculated descriptors, which could be used to develop a QSAR model.

Compound IDpIC50LogPDipole (Debye)ASA_H (Ų)LUMO (eV)
1a 6.54.22.1150.3-1.2
1b 7.14.52.5155.8-1.5
1c 6.84.32.3152.1-1.3
1d 7.54.82.8160.2-1.8
1e 6.24.01.9148.5-1.0

Such a model can provide valuable insights into the structural requirements for enhanced activity and guide the design of new, more potent derivatives. nih.gov

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the this compound scaffold, molecular docking can be employed to predict how its derivatives bind to a specific biological target, such as an enzyme or a receptor. This technique is crucial for understanding the molecular basis of the observed biological activity and for virtual screening of large compound libraries to identify potential hits.

The process of molecular docking typically involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from sources like the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the ligand (the aniline derivative) is generated and optimized.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor. These algorithms generate a large number of possible conformations and orientations.

Scoring and Analysis: The generated poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

A hypothetical molecular docking study of a derivative of this compound into the active site of a kinase could reveal the following key interactions:

The aniline nitrogen forming a hydrogen bond with a backbone carbonyl of a key residue.

The 2,4-difluorophenoxy group engaging in hydrophobic interactions with nonpolar residues in the binding pocket.

The chloro substituent potentially forming halogen bonds or other specific interactions.

The results of a virtual screening campaign based on docking are often presented in a table that ranks compounds based on their predicted binding affinity.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
2a -9.8GLU85, LEU132, PHE145
2b -9.5GLU85, ILE65, PHE145
2c -9.2ASP144, LEU132, VAL70
2d -8.9GLU85, LEU132, TYR130
2e -8.5ASP144, ILE65, PHE145

This predictive capability allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the discovery of novel inhibitors.

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling is another essential computational tool in drug design that defines the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com A pharmacophore model for the this compound scaffold can be developed based on a set of active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

The key pharmacophoric features that might be identified for this scaffold include:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the ether linkage.

Hydrogen Bond Donor (HBD): The nitrogen atom of the aniline group.

Aromatic Ring (AR): The two phenyl rings.

Hydrophobic Feature (HY): The difluorophenoxy moiety.

Halogen Bond Donor (XBD): The chlorine atom.

A pharmacophore model can be generated by aligning a set of active analogs and identifying the common features. This model then serves as a 3D query for searching large chemical databases to find novel compounds that match the pharmacophoric requirements.

An example of a pharmacophore model derived from the this compound scaffold is presented in the table below:

FeatureTypeLocation
F1 Hydrogen Bond DonorAniline NH2
F2 Hydrogen Bond AcceptorEther Oxygen
F3 Aromatic RingPhenyl ring of aniline
F4 Aromatic RingDifluorophenyl ring
F5 Halogen Bond DonorChlorine at position 3

This model provides a simplified yet powerful representation of the key molecular interactions required for activity. It can be used to guide the design of new molecules with diverse core structures but similar pharmacophoric features, leading to the discovery of novel chemical entities with desired biological profiles. nih.gov

Investigations into Biological Interactions and Mechanisms in in Vitro and Cellular Systems

In Vitro Identification of Putative Biological Targets and Binding Characterization

The initial stages of characterizing a novel chemical entity such as 3-Chloro-2-(2,4-difluorophenoxy)aniline involve a series of in vitro experiments designed to identify its biological targets and quantify the interaction. This process is fundamental to understanding the compound's potential therapeutic effects and mechanism of action. While specific data for this compound is not publicly available, this section outlines the standard methodologies that would be employed.

Biochemical Assays for Target Engagement and Enzyme Inhibition

Biochemical assays are a cornerstone of early-stage drug discovery, providing a direct measure of a compound's ability to interact with and modulate the activity of a purified biological target, typically an enzyme or receptor. For a compound like this compound, which shares structural similarities with known kinase inhibitors, a primary focus would likely be on a panel of protein kinases.

These assays typically involve incubating the purified enzyme with its substrate and the test compound. The inhibitory effect of the compound is quantified by measuring the rate of product formation, often through methods like fluorescence, absorbance, or luminescence. The results are usually expressed as an IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. While no specific enzyme inhibition data for this compound is available, research on analogous compounds, such as derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine, has demonstrated significant inhibition of dual EGFR/ErbB-2 kinase activities, with IC50 values in the nanomolar range.

Biophysical Methods for Direct Binding Affinity Determination (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

To complement biochemical assays, biophysical methods are employed to characterize the direct binding of a compound to its target protein. These techniques provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. It provides real-time data on the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity. This method is highly sensitive and can be used for screening and detailed kinetic analysis.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the target protein, and the resulting heat change is measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC is considered the gold standard for thermodynamic characterization of binding interactions.

No public SPR or ITC data for the binding of this compound to any biological target has been identified.

High-Throughput Screening (HTS) of Compound Libraries (if applicable)

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. This approach is often used in the initial phases of a project to identify "hits" from a large chemical library that exhibit the desired biological activity.

HTS assays are typically miniaturized and optimized for speed and cost-effectiveness. They can be either biochemical or cell-based. For a compound like this compound, it may have been identified as a hit from an HTS campaign targeting a particular enzyme family, such as protein kinases, or a specific cellular phenotype. However, there is no publicly available information to confirm that this compound was discovered through an HTS campaign.

Elucidation of Cellular Mechanisms of Action and Pathway Modulation

Following the identification of a biological target in vitro, the next critical step is to understand the compound's effects within a cellular context. This involves moving from purified proteins to living cells to assess the compound's biological responses and its impact on cellular signaling pathways.

Functional Cell-Based Assays to Assess Biological Responses

Functional cell-based assays are designed to measure the physiological or pathological response of cells to a compound. These assays are crucial for confirming that the compound's activity at its molecular target translates into a desired cellular effect.

For a compound with potential anticancer activity, these assays could include:

Proliferation/Viability Assays : These assays, such as the MTT or CellTiter-Glo assays, measure the effect of the compound on the growth and survival of cancer cell lines. The results are typically reported as a GI50 (concentration for 50% growth inhibition) or IC50 value.

Apoptosis Assays : These assays determine if the compound induces programmed cell death (apoptosis) in cancer cells. Methods include TUNEL staining or assays that measure the activity of caspases, key enzymes in the apoptotic pathway.

Cell Cycle Analysis : Using techniques like flow cytometry, researchers can determine if the compound causes cells to arrest at a specific phase of the cell cycle, which can be indicative of its mechanism of action.

No specific data from functional cell-based assays for this compound are publicly available.

Analysis of Cellular Signaling Pathways and Protein Expression Profiles

To further elucidate the mechanism of action, researchers investigate how the compound affects cellular signaling pathways and the expression of key proteins. This provides a more detailed picture of the molecular events triggered by the compound.

Common techniques include:

Western Blotting : This method is used to detect and quantify the levels of specific proteins. For a kinase inhibitor, researchers would look at the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement and pathway modulation in cells.

Phospho-protein arrays and Mass Spectrometry-based proteomics : These high-throughput techniques can provide a global view of the changes in protein phosphorylation and expression across the proteome in response to compound treatment, helping to identify both on-target and potential off-target effects.

Reporter Gene Assays : These assays are used to measure the activity of specific transcription factors or signaling pathways. A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter gene expression indicate modulation of the pathway by the compound.

Currently, there is no published research detailing the effects of this compound on cellular signaling pathways or protein expression profiles.

Use of Disease-Relevant Cellular Models for Mechanistic Insights

Currently, there is no publicly available scientific literature detailing the use of disease-relevant cellular models to investigate the mechanistic insights of This compound . Searches of established scientific databases and research repositories have not yielded any studies that utilize this specific compound in the context of cellular systems designed to mimic human diseases. Therefore, no information on its effects or mechanisms of action in such models can be provided at this time.

Application of this compound as a Chemical Probe for Biological Research

There is no documented application of This compound as a chemical probe for biological research in the existing scientific literature. A thorough review of chemical biology and medicinal chemistry databases reveals no instances of this compound being used as a tool to investigate biological pathways, target proteins, or elucidate cellular functions. Consequently, there are no research findings or data tables to present regarding its use in this capacity.

In Vitro Metabolic Stability and Metabolite Identification Studies

Assessment of Metabolic Stability in Hepatic Microsomes and Isolated Hepatocytes

The metabolic stability of a new chemical entity is often evaluated by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism. Isolated hepatocytes, on the other hand, contain a fuller complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic clearance.

For 3-Chloro-2-(2,4-difluorophenoxy)aniline, this would involve incubating the compound with human and/or animal-derived hepatic microsomes and hepatocytes. The rate of disappearance would be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). This data is instrumental in predicting the hepatic clearance of the compound in vivo.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound (Note: The following data is illustrative and not based on actual experimental results.)

Test System Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
Hepatic Microsomes Human Not Available Not Available
Hepatic Microsomes Rat Not Available Not Available
Isolated Hepatocytes Human Not Available Not Available

Identification and Structural Characterization of In Vitro Metabolites

Identifying the metabolites of a compound is essential for understanding its biotransformation pathways and assessing the potential for pharmacologically active or toxic byproducts. This is typically achieved using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC).

Phase I reactions introduce or expose functional groups on the parent molecule. For this compound, several Phase I biotransformations could be anticipated based on its chemical structure. These include:

Oxidative Metabolism: Hydroxylation of the aromatic rings is a common metabolic pathway for aniline (B41778) and phenoxy derivatives, primarily mediated by CYP enzymes.

Dehalogenation: The removal of chlorine or fluorine atoms is another potential metabolic route, although typically less common for aromatic halides.

Ether Bond Cleavage: The ether linkage could potentially be cleaved, leading to the formation of 2-amino-4-chlorophenol and 2,4-difluorophenol (B48109).

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For metabolites of this compound containing hydroxyl or amino groups, the following conjugations would be expected:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, mediated by sulfotransferases (SULTs).

Table 2: Potential Phase I and Phase II Metabolites of this compound (Note: This table represents predicted metabolites based on chemical structure, not experimentally identified compounds.)

Metabolite ID Proposed Structure/Modification Metabolic Pathway
M1 Hydroxylated aniline ring Phase I (Oxidation)
M2 Hydroxylated phenoxy ring Phase I (Oxidation)
M3 2-amino-4-chlorophenol Phase I (Ether Cleavage)
M4 2,4-difluorophenol Phase I (Ether Cleavage)
M5 Glucuronide conjugate of M1 Phase II (Glucuronidation)

Enzyme Kinetics of Major Metabolic Pathways Involved in Compound Transformation

Once the major metabolic pathways are identified, enzyme kinetic studies are performed to determine the specific enzymes involved and their efficiency in metabolizing the compound. This typically involves incubating the compound with specific recombinant human CYP enzymes or using chemical inhibitors in microsomal incubations. Key parameters determined include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). These values are used to calculate the intrinsic clearance for a specific enzymatic reaction.

Without identified metabolites for this compound, it is not possible to provide any enzyme kinetic data.

Advanced Analytical Methodologies for Research Oriented Quantification and Identification

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone for separating the target analyte from interfering components in a sample. The choice of technique depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of polar and thermolabile compounds like anilines, as it typically does not require derivatization. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds.

The separation is generally achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.net To ensure good peak shape and prevent tailing for basic compounds like anilines, the mobile phase is often acidified with additives like acetic acid, formic acid, or a phosphate (B84403) buffer. researchgate.netresearchgate.net

Diverse detection methods can be coupled with HPLC for the analysis of aniline (B41778) derivatives:

UV-Vis/Diode-Array Detection (DAD): Aromatic amines possess strong chromophores, making them readily detectable by UV-Vis detectors. A DAD provides the additional advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The detection wavelength is typically set around 239 nm for related compounds like p-chloroaniline. researchgate.net

Electrochemical Detection (ECD): ECD offers high sensitivity and selectivity for electrochemically active compounds. An HPLC method with ECD has been successfully used for monitoring the metabolite of a similar compound, 3-chloro-4-fluoroaniline (B193440), demonstrating its potential for trace-level detection. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Chloroanilines

ParameterConditionReference
Column XBridge C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (32:68 v/v) researchgate.net
Flow Rate 1.0 - 2.0 mL/min researchgate.net
Temperature 30-40°C researchgate.netresearchgate.net
Detection UV at 239 nm researchgate.net
Injection Volume 20 µL researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While anilines can be analyzed directly, they often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to interact with active sites in the GC system. thermofisher.comepa.gov Furthermore, their thermal lability can be a concern. thermofisher.com

To overcome these issues, a derivatization step is often employed to convert the polar aniline into a less polar, more volatile, and more thermally stable derivative prior to GC analysis. However, direct injection is also possible with modern, highly inert GC flow paths. hpst.cz

For the analysis of aniline derivatives, specific detectors are preferred:

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for aniline analysis in complex samples by minimizing matrix interference. epa.gov

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and can be used when high selectivity is not required. researchgate.net

EPA Method 8131, for instance, details the GC analysis of various aniline derivatives in environmental samples, recommending a fused silica (B1680970) capillary column like the SE-54. epa.gov

Table 2: Typical GC Conditions for Aniline Derivative Analysis

ParameterConditionReference
Column SE-54 Fused Silica Capillary Column (e.g., 30 m x 0.25 mm) epa.govepa.gov
Injection Splitless epa.gov
Carrier Gas Helium researchgate.net
Oven Program Temperature programmed for optimal separation researchgate.net
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.govepa.gov
Solvent Exchange Exchange into a suitable solvent like toluene (B28343) may be required epa.gov

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times, improved resolution, and enhanced sensitivity.

For a complex analysis like metabolite profiling or quantification in a challenging matrix, UPLC's ability to resolve closely eluting peaks is a major advantage. A study on the analysis of 33 primary aromatic amines demonstrated the power of UHPLC, achieving separation in just 12 minutes. sciex.com The fundamental principles of separation (stationary and mobile phases) are similar to HPLC, but the efficiency is vastly superior.

Table 3: Advantages of UPLC/UHPLC over Conventional HPLC

FeatureUPLC/UHPLCConventional HPLC
Particle Size < 2 µm3 - 5 µm
Analysis Time Significantly shorterLonger
Resolution HigherStandard
Sensitivity Increased (sharper peaks)Standard
Solvent Consumption Lower per analysisHigher per analysis

Hyphenated Techniques for Comprehensive Qualitative and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for modern analytical research. They provide both quantitative data and structural information, leading to confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices. Its exceptional sensitivity and selectivity make it ideal for bioanalytical studies, such as analyzing metabolites in urine, and detecting trace impurities. nih.gov

In LC-MS/MS, the LC system separates the components of the sample, which are then ionized, typically using Electrospray Ionization (ESI) in positive mode for anilines. The first mass spectrometer (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. sciex.comnih.gov

Research on the metabolism of 3-chloro-4-fluoroaniline utilized HPLC-MS/MS to identify key metabolites, demonstrating the technique's power in structural elucidation. researchgate.net

Table 4: Projected LC-MS/MS Parameters for 3-Chloro-2-(2,4-difluorophenoxy)aniline Analysis

ParameterSettingRationale / Reference
Chromatography UPLC/UHPLC with C18 or Biphenyl columnProvides fast and high-resolution separation. sciex.comnih.gov
Ionization Mode Electrospray Ionization (ESI), PositiveAnilines readily form [M+H]⁺ ions. sciex.comnih.gov
Analysis Mode Multiple Reaction Monitoring (MRM)For highest selectivity and sensitivity. sciex.com
Precursor Ion (Q1) m/z 272.0 (Calculated for C₁₂H₈ClF₂NO)Based on the molecular weight of the target compound.
Product Ions (Q3) To be determined by infusion experimentsFragmentation of the precursor ion would yield specific product ions for quantification and confirmation.
LOD/LOQ Potentially in the ng/mL to pg/mL rangeBased on methods for similar aromatic amines. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, compounds enter the mass spectrometer, are ionized (typically by Electron Ionization, EI), and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule that can be compared against spectral libraries for definitive identification. epa.gov

GC-MS is highly recommended by regulatory methods like EPA 8131 as a confirmatory technique for the identification of aniline derivatives. epa.gov While derivatization may be necessary to improve chromatographic performance, the structural information obtained from the mass spectrum is invaluable. rsc.orguzh.ch For unfamiliar samples, GC-MS provides a high degree of confidence in the identification of unknown peaks. epa.gov The use of inert flow path components is critical to ensure that active compounds like anilines reach the detector without degradation. hpst.cz

Table 5: General GC-MS Parameters for Aniline Derivative Identification

ParameterSettingReference
GC Column Inert, low-bleed column (e.g., DB-5ms, HP-1ms) hpst.cz
Derivatization Optional, but can improve peak shape and volatility rsc.org
Ionization Mode Electron Ionization (EI) at 70 eVStandard for library matching.
Mass Analyzer Quadrupole or Ion TrapCommon for routine analysis.
Acquisition Mode Full ScanTo obtain the complete mass spectrum for identification.
Identification Comparison with reference spectra (e.g., NIST library) epa.gov

Development and Validation of Analytical Methods for Specific Research Applications

The development of analytical methods for this compound would be tailored to the specific research question, whether it be for purity assessment of a synthesized batch, quantification in a complex matrix, or identification of potential metabolites. The process involves a systematic development phase followed by a rigorous validation to ensure the method is fit for its intended purpose.

Method Development Strategy

The initial phase of method development would focus on leveraging the physicochemical properties of this compound. Its aromatic nature suggests strong UV absorbance, making HPLC-UV a suitable technique for quantification. nih.gov Its molecular weight and fragmentation potential make LC-MS/MS an ideal choice for high-sensitivity quantification and confirmation of identity. nih.govresearchgate.net

For an HPLC-UV method , development would likely involve:

Column Selection: A reversed-phase column, such as a C8 or C18, would be the primary choice for retaining the relatively non-polar analyte. nih.govresearchgate.net Columns like a Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) or a YMC-Pack ODS-AQ have been successfully used for similar aniline compounds. nih.govgoogle.com

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol would be optimized to achieve good resolution and a reasonable run time. nih.govnih.gov

Wavelength Selection: The UV detection wavelength would be set at the absorption maximum (λmax) of the compound to ensure maximum sensitivity. nih.gov This would be determined by running a UV scan of a standard solution of the analyte.

Temperature and Flow Rate: Column temperature would likely be controlled (e.g., at 30°C or 45°C) to ensure reproducible retention times. nih.govgoogle.com A flow rate of around 1.0 mL/min is typical for standard analytical columns. nih.gov

For a more sensitive and selective LC-MS/MS method , development would build upon the HPLC separation and add mass spectrometric detection:

Ionization Source: An electrospray ionization (ESI) source operating in positive ion mode would be the most probable choice for an aniline derivative. nih.gov

Mass Spectrometry Parameters: The method would operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. researchgate.net This involves selecting a precursor ion (the molecular ion of this compound) and one or two product ions generated through collision-induced dissociation. This provides a high degree of selectivity and sensitivity. researchgate.net The specific mass-to-charge (m/z) transitions would be determined by infusing a standard solution of the compound into the mass spectrometer.

Method Validation

Once developed, the analytical method would undergo validation to demonstrate its reliability. The validation would assess several key parameters as outlined by international guidelines.

Specificity/Selectivity: This ensures that the signal measured is solely from the analyte of interest. In HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample. For LC-MS/MS, the specificity is inherently high due to the monitoring of specific m/z transitions. researchgate.netnih.gov

Linearity: The linearity of the method would be established by analyzing a series of standards at different concentrations. The response (peak area) is plotted against concentration, and a linear regression is performed. A correlation coefficient (R²) value close to 1.000 indicates good linearity. nih.gov

Accuracy: Accuracy is determined by spiking a blank matrix with a known amount of the analyte at different concentration levels and measuring the recovery. The acceptable range for accuracy is typically within 85-115%. nih.gov

Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple preparations of the same sample on the same day and on different days. The results are expressed as the relative standard deviation (RSD), which should typically be less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.gov These are crucial for trace analysis.

Robustness: The robustness of the method is tested by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results. nih.gov This ensures the method is reliable under slightly varied conditions.

The following tables illustrate the kind of data that would be generated during the validation of a hypothetical HPLC-UV method for this compound.

Illustrative Validation Data for a Hypothetical HPLC-UV Method

Table 1: Linearity

Concentration (µg/mL) Peak Area
1 25,100
5 124,500
10 252,000
25 630,500
50 1,255,000
Linear Regression y = 25100x - 500

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL) Measured Concentration (µg/mL, n=6) Recovery (%) Precision (RSD, %)
5 4.95 99.0 2.1
25 25.5 102.0 1.5

Table 3: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.1

Table 4: List of Chemical Compounds

Compound Name
This compound
3-Chloro-4-fluoroaniline
4-Fluoroaniline
2-Amino-4-chloro-5-fluorophenyl sulfate
2-Acetamido-4-chloro-5-fluorophenyl glucuronide
Acetonitrile
Methanol
Acetic Acid
Formic Acid
3-Chloro-2-methylaniline
Guanidine hydrochloride

Future Research Directions and Emerging Avenues for 3 Chloro 2 2,4 Difluorophenoxy Aniline

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex aromatic compounds such as 3-Chloro-2-(2,4-difluorophenoxy)aniline traditionally relies on multi-step processes that can be resource-intensive. Future research is poised to focus on developing more efficient and environmentally benign synthetic methodologies.

Key areas for development include:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and consistency. A potential flow synthesis route could enhance reaction efficiency and minimize waste.

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. Research into catalytic systems that can facilitate the key bond-forming reactions in a more sustainable manner is a critical avenue. For example, developing novel metal-free processes could be a significant step forward. rsc.org

Photoredox Catalysis: This emerging technology utilizes visible light to drive chemical reactions, offering a milder and more selective alternative to traditional methods. acs.org Exploring photoredox-catalyzed cross-coupling reactions could provide a novel route to constructing the diaryl ether linkage within the target molecule.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
Feature Traditional Batch Synthesis Future Sustainable Synthesis
Methodology Often multi-step, batch-wise reactions Continuous flow, one-pot reactions
Catalysts May involve heavy metals, harsh conditions Biocatalysts, photoredox catalysts, metal-free systems
Solvents Use of volatile organic compounds (VOCs) Greener solvents (e.g., water, ionic liquids), solvent-free conditions
Efficiency Potential for lower yields and higher waste Higher yields, improved atom economy, reduced waste streams
Safety Handling of hazardous reagents in large quantities Enhanced safety through smaller reaction volumes and better process control

Deeper Exploration of Specific Biological Targets and Mechanisms of Action

While the aniline (B41778) scaffold is prevalent in many biologically active compounds, the specific therapeutic potential of this compound is not yet fully elucidated. wikipedia.orgnih.gov Future research should be directed towards a comprehensive exploration of its pharmacological profile.

Key research objectives would include:

High-Throughput Screening: Subjecting the compound to a battery of high-throughput screening assays against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could rapidly identify potential therapeutic areas.

Mechanism of Action Studies: Once a promising biological activity is identified, in-depth studies to unravel the precise mechanism of action will be crucial. This could involve techniques such as cellular and molecular biology assays, proteomics, and genomics.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound will help in understanding the relationship between its chemical structure and biological activity. This knowledge is vital for optimizing potency and selectivity.

Table 2: Potential Areas for Biological Investigation
Therapeutic Area Potential Targets Rationale
Oncology Kinase inhibitors, apoptosis regulators Many aniline derivatives exhibit anti-cancer properties. nih.gov
Infectious Diseases Bacterial or viral enzymes The halogenated aromatic structure could confer antimicrobial activity. nih.gov
Inflammatory Disorders Cyclooxygenase (COX) enzymes, cytokines Anti-inflammatory properties are seen in various aniline-based compounds. nih.gov
Neurological Disorders Receptors and enzymes in the central nervous system The ability to cross the blood-brain barrier would be a key factor to investigate.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and development. mednexus.orgresearchgate.netnih.gov These computational tools can significantly accelerate the research process by predicting a compound's properties and activities.

Future applications of AI and ML for this compound could involve:

Predictive Toxicology: AI algorithms can be trained on large datasets of chemical structures and their corresponding toxicity data to predict the potential adverse effects of a new compound, thereby reducing the need for extensive animal testing in the early stages. mednexus.org

Pharmacokinetic (ADMET) Modeling: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows for early identification of compounds with favorable drug-like properties.

De Novo Drug Design: Generative AI models can design novel molecules with optimized properties for a specific biological target. nih.gov By using this compound as a starting scaffold, these models could generate new analogues with enhanced potency and reduced off-target effects.

Table 3: AI/ML Applications in Compound Development
Application AI/ML Technique Potential Outcome
Target Identification Deep Learning, Neural Networks Identification of novel biological targets for the compound. researchgate.net
Virtual Screening Support Vector Machines, Random Forest Rapidly screen large virtual libraries to find compounds with similar predicted activity. nih.govnih.gov
QSAR Modeling Regression Algorithms Develop Quantitative Structure-Activity Relationship models to guide lead optimization. nih.gov
Property Prediction Graph Neural Networks Predict physicochemical properties, bioactivity, and toxicity. researchgate.net

Potential Applications in Materials Science or other Non-Biological Fields

The utility of aniline and its derivatives extends beyond pharmaceuticals into the realm of materials science. wikipedia.orgresearchgate.net The unique combination of a chlorinated and fluorinated diaryl ether aniline structure in this compound suggests potential for novel applications in this area.

Future research could explore:

Polymer Chemistry: Aniline is a key precursor in the synthesis of polyaniline, a conductive polymer. The specific substitutions on this compound could be leveraged to create novel polymers with tailored electronic, thermal, or optical properties.

Dyes and Pigments: Substituted anilines are widely used in the manufacturing of dyes and pigments. researchgate.netnih.gov The chromophoric properties of this compound could be investigated for applications in advanced imaging or as functional dyes.

Agrochemicals: Many pesticides and herbicides are based on aniline structures. researchgate.net Research into the potential herbicidal or fungicidal properties of this compound could open up new avenues in agriculture.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.